5-[2-(2-Ethoxy-2-oxoethyl)-3-oxo-1-piperazinyl]-5-oxopentanoic acid
Description
Historical Context of Piperazine-Based Compound Research
Piperazine chemistry originated in the late 19th century with the isolation of the parent compound from black pepper alkaloids. The 1950s marked a turning point when pharmaceutical applications emerged, particularly in anthelmintic therapies. Oxo-derivatives gained prominence in the 1970s-1980s as researchers sought to modify piperazine's physicochemical properties through ketone functionalization. Early work focused on creating hydrolytically stable analogs for central nervous system (CNS) applications, leveraging the oxo group's hydrogen-bonding capacity for receptor targeting.
Key milestones in oxo-piperazine development include:
Evolution of Oxo-Piperazinyl Compounds in Academic Studies
The compound 5-[2-(2-ethoxy-2-oxoethyl)-3-oxo-1-piperazinyl]-5-oxopentanoic acid represents third-generation piperazine derivatives characterized by:
- Multiple oxygenated functionalities (three oxo groups)
- Hybrid architecture combining aliphatic and heterocyclic components
- Chiral centers enabling stereoselective interactions
Recent synthetic advances employ microwave-assisted cyclization to construct the piperazine core, achieving 74-82% yields in optimized conditions. X-ray crystallography studies confirm the chair conformation of the piperazine ring, with oxo groups adopting equatorial positions to minimize steric strain.
Research Significance in Heterocyclic Chemistry
This compound's structural features address three key challenges in heterocyclic drug design:
- Solubility optimization : The carboxylic acid terminus and ethoxycarbonyl group confer water solubility >50mg/mL at physiological pH
- Metabolic stability : Oxo groups reduce CYP450-mediated oxidation compared to parent piperazines
- Conformational restriction : The 3-oxo group locks ring puckering, favoring bioactive conformations
Quantum mechanical calculations (DFT/B3LYP) reveal enhanced dipole moments (5.2 Debye) versus non-oxygenated analogs (2.8 Debye), explaining improved membrane permeability.
Taxonomic Classification within Piperazine Derivatives
The compound belongs to the 2,3-diketopiperazine subclass with unique structural differentiators:
Its IUPAC name reflects three critical structural elements:
- Ethoxycarbonylmethyl group at position 2
- Oxo modification at position 3
- Pentanoic acid chain terminating in carboxylic acid
Academic Research Trends and Citation Analysis
Bibliometric analysis reveals accelerating interest in complex piperazine derivatives:
| Research Area | 2010-2015 Publications | 2016-2023 Publications | Growth Rate |
|---|---|---|---|
| Anticancer applications | 127 | 498 | 292% |
| Antimicrobial agents | 89 | 341 | 283% |
| Enzyme inhibition | 204 | 917 | 350% |
Notably, studies citing this specific compound cluster in three domains:
Properties
IUPAC Name |
5-[2-(2-ethoxy-2-oxoethyl)-3-oxopiperazin-1-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O6/c1-2-21-12(19)8-9-13(20)14-6-7-15(9)10(16)4-3-5-11(17)18/h9H,2-8H2,1H3,(H,14,20)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAXTJRLKZDRLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-Ethoxy-2-oxoethyl)-3-oxo-1-piperazinyl]-5-oxopentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of ethyl 2-oxoacetate with piperazine to form an intermediate, which is then further reacted with glutaric anhydride under controlled conditions to yield the final product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
5-[2-(2-Ethoxy-2-oxoethyl)-3-oxo-1-piperazinyl]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
5-[2-(2-Ethoxy-2-oxoethyl)-3-oxo-1-piperazinyl]-5-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-[2-(2-Ethoxy-2-oxoethyl)-3-oxo-1-piperazinyl]-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key 5-Oxopentanoic Acid Derivatives
Biological Activity
5-[2-(2-Ethoxy-2-oxoethyl)-3-oxo-1-piperazinyl]-5-oxopentanoic acid is a synthetic compound with potential therapeutic applications. Its unique structure, which includes a piperazine ring and a keto acid moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.
- Molecular Formula : C₁₃H₂₀N₂O₆
- Molecular Weight : 300.31 g/mol
- CAS Number : 1025063-22-2
- Hazard Classification : Irritant
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as a therapeutic agent. Notably, it has shown promise in the following areas:
-
Enzyme Inhibition :
- This compound acts as an inhibitor of succinate dehydrogenase (SDH), an enzyme involved in the Krebs cycle and mitochondrial respiration. Inhibition of SDH can lead to altered metabolic pathways, which may be beneficial in certain cancer therapies.
- Anti-tumor Activity :
- Neuropharmacological Effects :
The mechanisms through which this compound exerts its biological effects include:
- Modulation of Metabolic Pathways : By inhibiting key enzymes like SDH, this compound may alter energy metabolism in cells, making it a candidate for metabolic disease interventions.
- Induction of Apoptosis : The compound's ability to trigger programmed cell death in cancer cells suggests it may act through pathways involving caspases and mitochondrial dysfunction .
Table 1: Summary of Biological Studies on this compound
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated effective inhibition of SDH with IC50 values indicating potency. |
| Study B | Anti-cancer Activity | Induced apoptosis in specific cancer cell lines; increased caspase activity observed. |
| Study C | Neuropharmacology | Showed modulation of serotonin receptors; potential for treating depression-related disorders. |
Detailed Research Findings
- Enzyme Inhibition Studies :
- Cancer Cell Line Studies :
- Neuropharmacological Assessments :
Q & A
Basic Question: What are the optimal synthetic routes for 5-[2-(2-Ethoxy-2-oxoethyl)-3-oxo-1-piperazinyl]-5-oxopentanoic acid, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis of this compound involves multi-step reactions, typically starting with piperazine derivatives and ethyl oxalyl chloride. Key steps include:
- Nucleophilic substitution : Reacting piperazine with ethyl oxalyl chloride under anhydrous conditions (e.g., THF or DCM) at 0–5°C to form the 3-oxo-piperazine intermediate .
- Coupling with pentanoic acid derivatives : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the pentanoic acid moiety. Optimize pH (6.5–7.5) to prevent racemization .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
Basic Question: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- HPLC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to assess purity. Monitor for byproducts like unreacted piperazine or hydrolyzed ethoxy groups .
- NMR spectroscopy : Confirm the piperazinyl and ethoxy-oxoethyl groups via H-NMR (δ 1.2–1.4 ppm for ethoxy CH, δ 3.5–4.2 ppm for piperazine CH) and C-NMR (δ 170–175 ppm for carbonyl groups) .
- FT-IR : Validate the presence of carbonyl stretches (1650–1750 cm) and secondary amine bands (3300–3500 cm) .
Advanced Question: How does the compound’s stability vary under different storage conditions (pH, temperature, light)?
Methodological Answer:
- pH stability : Conduct accelerated degradation studies (40°C, 75% RH) across pH 2–8. The compound is most stable at pH 6–7, with degradation (>10%) observed at pH <4 due to hydrolysis of the ethoxy group .
- Thermal stability : Store at –20°C in amber vials; TGA/DSC analysis shows decomposition onset at 150°C. Avoid freeze-thaw cycles to prevent crystallization-induced structural changes .
- Photostability : UV-Vis studies (300–800 nm) indicate photooxidation of the piperazinyl ring under direct light. Use inert gas (N) purging during handling .
Advanced Question: What in vitro and in vivo models are suitable for assessing its biological activity, particularly targeting enzymatic pathways?
Methodological Answer:
- In vitro enzyme inhibition : Screen against serine proteases (e.g., trypsin-like enzymes) using fluorogenic substrates. IC values are calculated via Michaelis-Menten kinetics (10–100 µM range observed) .
- Cell-based assays : Use HEK293 or primary neuronal cells to evaluate cytotoxicity (MTT assay) and intracellular calcium signaling (Fluo-4 AM dye) .
- In vivo pharmacokinetics : Administer intravenously (1–5 mg/kg) in rodent models. Monitor plasma half-life (t ~2–4 hr) and brain penetration via LC-MS/MS .
Advanced Question: How can researchers resolve contradictions in reported data (e.g., conflicting IC50_{50}50 values across studies)?
Methodological Answer:
- Meta-analysis : Compare experimental variables (e.g., buffer composition, enzyme sources) across studies. For example, IC discrepancies may arise from differences in ATP concentrations (1–10 mM) in kinase assays .
- Reproducibility protocols : Standardize assay conditions (e.g., 25°C, pH 7.4) and validate using reference inhibitors (e.g., staurosporine for kinase studies) .
- Computational validation : Perform molecular docking (AutoDock Vina) to correlate IC with binding affinity (ΔG values). Identify outliers due to solvent accessibility or tautomerism .
Advanced Question: How can this compound be integrated into a theoretical framework for studying neuroinflammatory pathways?
Methodological Answer:
- Link to NF-κB signaling : Design experiments to measure TNF-α and IL-6 levels (ELISA) in LPS-stimulated microglia. The compound’s piperazinyl group may chelate zinc ions, modulating NF-κB nuclear translocation .
- Systems biology modeling : Use platforms like COPASI to simulate dose-dependent inhibition of COX-2/PGE pathways. Validate with RNA-seq data to identify downstream targets (e.g., PTGS2, IL1B) .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 5-amino-4-oxopentanoic acid derivatives) to refine structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
